3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride
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Overview
Description
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is known for its unique structural features, which include an aminomethyl group, a trifluoromethyl group, and a pyridine ring with an N-oxide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride typically involves the following steps:
Oxidation of Pyridine Derivatives: The starting material, 4-(trifluoromethyl)pyridine, undergoes oxidation to form the corresponding N-oxide derivative.
Aminomethylation: The N-oxide derivative is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine 1-oxide: This compound shares the trifluoromethyl and N-oxide functionalities but lacks the aminomethyl group.
3-(Aminomethyl)pyridine 1-oxide: This compound has the aminomethyl and N-oxide functionalities but lacks the trifluoromethyl group.
Uniqueness
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride is unique due to the combination of its functional groups. The presence of both the aminomethyl and trifluoromethyl groups, along with the N-oxide functionality, imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
[1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)6-1-2-12(13)4-5(6)3-11;/h1-2,4H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESDWALEZRXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)CN)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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